Autophagy/REV-ERB-IN-1
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Overview
Description
Preparation Methods
The synthesis of Autophagy/REV-ERB-IN-1 involves a convergent approach. The preparation of target compounds 3−26 is achieved through the synthesis of amines and aldehydes, followed by their condensation via reductive amination under standard reaction conditions .
Chemical Reactions Analysis
Autophagy/REV-ERB-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include triethylsilane (Et3SiH), palladium on carbon (Pd/C), and manganese dioxide (MnO2) . The major products formed from these reactions are the corresponding aldehydes and olefins .
Scientific Research Applications
Autophagy/REV-ERB-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study autophagy and circadian rhythm regulation.
Biology: The compound helps in understanding the role of autophagy in cellular processes and its impact on circadian rhythms.
Mechanism of Action
Autophagy/REV-ERB-IN-1 exerts its effects by inhibiting both autophagy and REV-ERB. Autophagy is a process that degrades damaged and excess proteins and organelles to generate macromolecular building blocks and fuel metabolic pathways . REV-ERB is a nuclear receptor that regulates circadian rhythm and metabolism . By inhibiting these pathways, this compound disrupts the survival mechanisms of cancer cells, leading to their death .
Comparison with Similar Compounds
Autophagy/REV-ERB-IN-1 is unique due to its dual inhibition of autophagy and REV-ERB. Similar compounds include:
Chloroquine: An FDA-approved autophagy flux inhibitor used in cancer therapy.
Hydroxychloroquine: A derivative of chloroquine with similar autophagy-inhibiting properties.
Compound 24: Another dual inhibitor of autophagy and REV-ERB with improved potency and drug-like properties.
This compound stands out due to its enhanced toxicity against cancer cells and optimal drug-like properties .
Properties
Molecular Formula |
C24H30F2N2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C24H30F2N2/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18/h3-8,16,18,27-28H,1-2,9-15,17H2 |
InChI Key |
WQVFAUSKMZPMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4 |
Origin of Product |
United States |
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